molecular formula C12H11N3O B8410100 4-(4-[1,2,3]Triazol-1-yl-but-1-ynyl)-phenol

4-(4-[1,2,3]Triazol-1-yl-but-1-ynyl)-phenol

Cat. No. B8410100
M. Wt: 213.23 g/mol
InChI Key: PLIFSJNBVHPHJM-UHFFFAOYSA-N
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Patent
US07405231B2

Procedure details

A mixture of 1.00 g (3.05 mmol) 1-{4-[4-(tert-butyl-dimethyl-silanyloxy)-phenyl]-but-3-ynyl}-1H-[1,2,3]triazole and 3.05 ml 1M tetrabutylammonium fluoride solution in THF was stirred for 3 h. After evaporation the residue was dissolved in dichloromethane and washed with water that was acidified by acetic acid. The organic phase was dried, evaporated and purified by chromatography on silica gel (ethyl acetate) to give 612 mg (94%) of the title compound.
Name
1-{4-[4-(tert-butyl-dimethyl-silanyloxy)-phenyl]-but-3-ynyl}-1H-[1,2,3]triazole
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.05 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
C([Si](C)(C)[O:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]#[C:14][CH2:15][CH2:16][N:17]2[CH:21]=[CH:20][N:19]=[N:18]2)=[CH:9][CH:8]=1)(C)(C)C.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1COCC1>[N:17]1([CH2:16][CH2:15][C:14]#[C:13][C:10]2[CH:9]=[CH:8][C:7]([OH:6])=[CH:12][CH:11]=2)[CH:21]=[CH:20][N:19]=[N:18]1 |f:1.2|

Inputs

Step One
Name
1-{4-[4-(tert-butyl-dimethyl-silanyloxy)-phenyl]-but-3-ynyl}-1H-[1,2,3]triazole
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)[Si](OC1=CC=C(C=C1)C#CCCN1N=NC=C1)(C)C
Name
Quantity
3.05 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation the residue
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in dichloromethane
WASH
Type
WASH
Details
washed with water that
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel (ethyl acetate)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1(N=NC=C1)CCC#CC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 612 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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